PDE5 inhibitors work by blocking the degradation of a molecule called cyclic guanosine monophosphate (cGMP) within the body. cGMP plays a crucial role in relaxation of smooth muscle tissue, particularly in the penis. By inhibiting its degradation, PDE5 inhibitors can increase blood flow to the penis, potentially aiding in achieving and maintaining an erection [].
Mirodenafil dihydrochloride is a pharmaceutical compound classified as a phosphodiesterase type 5 inhibitor, primarily utilized in the treatment of erectile dysfunction. Its formal chemical name is 5-ethyl-3,5-dihydro-2-[5-[[4-(2-hydroxyethyl)-1-piperazinyl]sulfonyl]-2-propoxyphenyl]-7-propyl-4H-pyrrolo[3,2-d]pyrimidin-4-one, dihydrochloride, and it has a molecular formula of C26H37N5O5S•2HCl with a molecular weight of 604.6 g/mol . Mirodenafil is marketed under the trade name Mvix in South Korea and is available in various forms, including tablets and orally dissolving films .
Mirodenafil dihydrochloride functions by inhibiting the phosphodiesterase type 5 enzyme, which leads to increased levels of cyclic guanosine monophosphate in the corpus cavernosum. This process enhances blood flow to the penis during sexual stimulation, facilitating an erection. The compound's inhibition mechanism is characterized by its selectivity for the phosphodiesterase type 5 isoenzyme compared to other phosphodiesterases, which contributes to its efficacy and safety profile .
Mirodenafil has demonstrated significant biological activity in various studies. In animal models, it has been shown to increase intracavernosal pressure, which is crucial for achieving and maintaining an erection. For instance, in diabetic rat models and those with cavernosal nerve injury, administration of mirodenafil at doses of 1 and 10 mg/kg resulted in notable improvements in erectile function . Furthermore, it has shown potential benefits beyond erectile dysfunction; for example, it reduces bladder wall submucosal fibrosis and degeneration in chronic bladder ischemia models .
The synthesis of mirodenafil dihydrochloride typically involves multi-step organic reactions starting from simpler precursors. Specific methods may vary among laboratories but generally include:
Due to its complex structure, detailed synthetic routes are often proprietary and not extensively published in open literature.
Mirodenafil dihydrochloride is primarily applied in the treatment of erectile dysfunction. It is particularly beneficial for patients who may not respond well to other phosphodiesterase type 5 inhibitors due to its unique pharmacological profile. Additionally, emerging research suggests potential applications in treating bladder conditions due to its effects on smooth muscle relaxation .
Interaction studies on mirodenafil dihydrochloride have indicated that it may interact with other medications that affect blood pressure or those that are metabolized by similar pathways. Notably:
Mirodenafil dihydrochloride shares similarities with several other phosphodiesterase type 5 inhibitors used for erectile dysfunction. Here’s a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Avanafil | C23H26N6O3S | Fast onset of action; selective for PDE5 |
| Sildenafil | C22H31N7O4S | Well-known; longer history; multiple formulations |
| Tadalafil | C22H19N3O4S | Long duration of action (up to 36 hours) |
| Udenafil | C25H33N7O4S | Unique formulation; rapid absorption |
| Vardenafil | C23H32N6O4S | Highly selective; similar action profile |
Mirodenafil distinguishes itself through specific pharmacokinetic properties and selectivity towards the phosphodiesterase type 5 isoenzyme while demonstrating efficacy in both erectile dysfunction and potential bladder-related conditions .
Mirodenafil dihydrochloride exhibits characteristic fragmentation patterns under electron ionization and electrospray ionization conditions that provide definitive structural identification. The molecular ion peak appears at m/z 605 [M+H]⁺ corresponding to the protonated molecule [1] [2]. The fragmentation pathways are influenced by the presence of the dihydrochloride salt form, which undergoes sequential loss of hydrochloride molecules.
The primary fragmentation mechanisms involve cleavage at specific structural sites within the molecule. Loss of the piperazine moiety through cleavage at the sulfonamide bond produces fragments around m/z 490, while loss of the complete sulfonyl group (SO₂N(C₂H₄)₂N(C₂H₄OH)) generates fragments at approximately m/z 441 [3] [4]. The pyrrolo[3,2-d]pyrimidine core demonstrates remarkable stability during fragmentation, producing characteristic ions in the m/z 200-250 range that serve as diagnostic fragments for structural identification [5] [4].
Propoxy side chain cleavage through ether bond fragmentation yields ions at m/z 562, providing additional structural confirmation [6] [7]. The fragmentation patterns are consistent with those observed for related phosphodiesterase inhibitors, showing common pathways involving heteroaromatic ring systems and sulfonamide linkages [4] [8].
Advanced tandem mass spectrometry (MS/MS) techniques reveal additional fragmentation details, with collision-induced dissociation producing daughter ions that correspond to specific structural moieties [4]. The base peak fragmentation varies depending on ionization conditions and collision energy, with higher energy producing more extensive fragmentation of the molecular framework.
The proton nuclear magnetic resonance (¹H NMR) spectrum of mirodenafil dihydrochloride displays characteristic chemical shifts that reflect the complex heterocyclic structure and substitution patterns [9] [10]. The aromatic protons of the pyrrolo[3,2-d]pyrimidine core appear as distinct signals in the 7.0-8.2 ppm region, with the pyrrole ring proton typically observed at approximately 7.0 ppm and the pyrimidine protons appearing further downfield due to the electron-withdrawing nature of the nitrogen atoms [11] [12].
The phenyl ring protons of the substituted benzene moiety resonate in the 7.2-7.8 ppm range, showing characteristic aromatic coupling patterns [9]. The piperazine ring protons appear as complex multiplets in the 2.9-3.8 ppm region, reflecting the chair conformation and axial-equatorial proton environments [13]. The N-CH₂-CH₂-OH ethanol substituent on the piperazine ring produces signals at 3.6-3.8 ppm for the hydroxyl-bearing methylene and 2.6-2.7 ppm for the nitrogen-adjacent methylene [14].
The propoxy substituent displays characteristic three-carbon chain signals with the oxygen-adjacent methylene (OCH₂) appearing at 4.1-4.2 ppm, the internal methylene at 1.7-1.9 ppm, and the terminal methyl group at 0.9-1.0 ppm [13]. The N-ethyl substituent on the pyrrolo ring shows signals at 4.0-4.1 ppm for the methylene and 1.2-1.3 ppm for the methyl group. The propyl chain at position 7 produces signals at 2.6-2.7 ppm, 1.5-1.7 ppm, and 0.9-1.0 ppm for the methylene, internal methylene, and terminal methyl groups respectively [11].
Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed structural information about the carbon framework [10] [15]. The aromatic carbons of the pyrrolo and phenyl rings appear in the 110-135 ppm region, with quaternary carbons typically appearing further downfield than protonated carbons. The piperazine carbons resonate in the 45-55 ppm range, while the ethanol carbons appear at 60-65 ppm and 55-60 ppm for the hydroxyl-bearing and nitrogen-adjacent positions respectively [14] [13]. The propoxy carbons show signals at 70-75 ppm, 20-25 ppm, and 10-15 ppm, while all methyl carbons appear in the 10-25 ppm region [13].
Mirodenafil dihydrochloride exhibits strong ultraviolet absorption characteristics with primary absorption maxima at 211 nm and 250 nm when measured in organic solvents [16]. These absorption bands correspond to π→π* electronic transitions within the extended aromatic system of the pyrrolo[3,2-d]pyrimidine core and the substituted phenyl ring. The absorption at 211 nm represents higher energy transitions, while the 250 nm band corresponds to lower energy transitions involving the extended conjugated system [17] [18].
The compound demonstrates significant spectral overlap with structurally related phosphodiesterase inhibitors, showing greater than 90% overlap in their absorption profiles [17]. This spectral similarity necessitates the use of derivative spectrophotometric methods for quantitative analysis in mixtures containing multiple phosphodiesterase inhibitors. Second-order derivative spectroscopy has proven particularly effective for resolving overlapping spectra and enabling simultaneous determination of mirodenafil in the presence of other compounds [17].
Solvatochromic effects are observed when mirodenafil dihydrochloride is dissolved in solvents of varying polarity. The compound shows optimal solubility and spectral characteristics in methanol and ethanol, making these solvents preferred for analytical applications [17] [19]. The absorption intensity and wavelength maxima can shift depending on solvent polarity and hydrogen bonding interactions, which must be considered when developing analytical methods.
The molar absorptivity is sufficiently high to enable trace-level detection, making ultraviolet-visible spectroscopy a viable technique for quantitative analysis [20] [19]. However, the method requires careful attention to matrix effects and potential interfering substances that may absorb in similar wavelength regions. Environmental factors such as pH and temperature can influence the absorption characteristics, particularly for the ionizable nitrogen centers in the molecule [17].
X-ray powder diffraction (XRPD) serves as a definitive analytical technique for polymorph identification and characterization of mirodenafil dihydrochloride crystalline forms [21] [22]. The compound likely crystallizes in a monoclinic or triclinic crystal system based on its molecular structure and hydrogen bonding capabilities through the dihydrochloride salt formation [23] [24]. The presence of multiple hydrogen bond donors and acceptors, including the chloride anions, pyrimidine nitrogens, and hydroxyl group, creates a complex three-dimensional hydrogen bonding network that influences the crystal packing.
Characteristic diffraction peaks appear in the 15-25° 2θ region, which are diagnostic for the specific polymorphic form [21] [25]. These reflections correspond to the fundamental spacing of the crystal lattice and provide a unique fingerprint for identification purposes. The compound exhibits high crystallinity as evidenced by sharp, well-defined diffraction peaks with minimal amorphous background [24] [26].
Multiple polymorphic forms of mirodenafil dihydrochloride are possible given the molecular flexibility and various potential packing arrangements [23] [27]. Different polymorphs can exhibit distinct diffraction patterns while maintaining the same chemical composition, making XRPD essential for form identification during pharmaceutical development and quality control [24]. The anhydrous nature of the dihydrochloride salt contributes to thermal stability below 150°C, as confirmed by thermogravimetric analysis coupled with powder diffraction studies [26].
Preferred orientation effects are minimized through proper sample preparation techniques involving random powder orientation [28] [25]. The diffraction data provides information about crystallite domain size, with highly crystalline samples showing narrow peak widths indicative of large, well-ordered crystal domains [24]. Peak broadening analysis can reveal information about crystal defects, strain, and particle size effects that may influence pharmaceutical properties such as dissolution and bioavailability [25] [27].